1-Amino-2,6-naphthyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
1-amino-2,6-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-8-5-1-2-11-3-6(5)7(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14) |
InChI Key |
WPANWCAFTIXSCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=C2C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation-Mediated Cyclization
A method adapted from US10392384B2 involves a Knoevenagel reaction between aldehydes and cyanoesters to form α,β-unsaturated intermediates, which undergo cyclization under acidic conditions. For example:
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Reactants : 2-cyanopyridine-4-carbaldehyde (analogous to aldehyde (VI) in the patent) and ethyl cyanoacetate.
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Conditions : Piperidine (10 mol%) and glacial acetic acid (5 mol%) in dichloromethane at reflux (40°C) with azeotropic water removal.
This approach benefits from the avoidance of chromatographic purification, though regioselectivity must be controlled through electronic effects of substituents.
Imine Formation and Cyclocondensation
US9133188B2 discloses imine formation using lower carboxylic acids (e.g., acetic acid) followed by thermal cyclization:
-
Reactants : 3-aminopyridine derivatives and diketones.
-
Conditions : Acetic acid/1,2-dichloroethane (1:1 v/v) at 115°C for 6 hours.
-
Outcome : Forms the naphthyridine core with predictable substitution patterns.
Carboxylic Acid Functionalization at Position 4
Ester Hydrolysis
A standard approach involves saponification of ethyl or methyl esters:
Nitrile Hydrolysis
Alternative pathway for substrates bearing cyano groups:
-
Acidic Hydrolysis : H2SO4 (6–8%) at reflux (110°C) for 12 hours.
-
Basic Hydrolysis : NaOH (30%) with H2O2 oxidation at 80°C.
Integrated Synthetic Routes
Route A: Sequential Cyclization and Functionalization
-
Cyclization : Knoevenagel reaction forms 2,6-naphthyridine-4-carboxylate.
-
Nitration : HNO3/H2SO4 at 0°C introduces nitro group.
Overall Yield : ~27% (theoretical maximum based on multi-step attrition).
Route B: Convergent Synthesis
-
Pre-functionalized Building Blocks : Use 1-aminopyridine-3-carboxylic acid in cyclocondensation.
-
Cyclization : Imine formation with diketones in acetic acid/DCE.
Advantage : Fewer steps (3–4 stages) but requires specialized starting materials.
Critical Process Parameters
Challenges and Mitigation Strategies
-
Regioselectivity in Nitration :
-
Oxidative Degradation During Reduction :
-
Carboxylic Acid Purification :
Scale-Up Considerations
Chemical Reactions Analysis
Substitution Reactions at the Amino Group
The primary amino group at position 1 participates in nucleophilic substitution and coupling reactions:
-
Chichibabin Amination : Under kinetically controlled conditions with potassium amide (KNH₂), the amino group facilitates regioselective amination. For example, 1-amino-2,6-naphthyridine derivatives undergo further functionalization at position 8 in the presence of electrophilic reagents .
-
Diazotization : The amino group can be diazotized with nitrous acid (HNO₂) to form diazonium intermediates, enabling coupling with aromatic amines or phenols to generate azo derivatives .
Carboxylic Acid Functionalization
The carboxylic acid at position 4 undergoes typical acid-derived reactions:
-
Esterification : Treatment with alcohols (e.g., methanol, ethanol) under acidic conditions yields methyl or ethyl esters. For example:
These esters serve as intermediates for further derivatization .
-
Amide Formation : Reaction with primary or secondary amines (e.g., piperazine, pyrrolidine) in the presence of coupling agents like EDC/HOBt produces bioactive amides. Derivatives such as 7-(3-aminopyrrolidinyl)-1-cyclopropyl-1,8-naphthyridine-3-carboxylic acid exhibit enhanced antimicrobial activity .
Electrophilic Aromatic Substitution
The electron-deficient naphthyridine core directs electrophilic substitution to specific positions:
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Nitration : Nitration with HNO₃/H₂SO₄ occurs preferentially at position 6 due to the electron-withdrawing effect of the carboxylic acid group. This reaction is critical for synthesizing nitro derivatives with antitumor activity .
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Halogenation : Chlorination or bromination at position 7 using Cl₂ or Br₂ in acetic acid yields halogenated intermediates for cross-coupling reactions .
Metal-Catalyzed Cross-Coupling
The compound participates in palladium-catalyzed reactions:
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Suzuki-Miyaura Coupling : Reaction with aryl boronic acids at position 7 forms biaryl derivatives. For example, coupling with 4-fluorophenylboronic acid produces 7-(4-fluorophenyl)-1-amino-2,6-naphthyridine-4-carboxylic acid , a potent kinase inhibitor .
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Buchwald-Hartwig Amination : Palladium catalysts enable C–N bond formation at position 8 with aryl halides, yielding diarylamine derivatives .
Cyclization Reactions
The carboxylic acid and amino groups facilitate heterocycle formation:
-
Lactam Formation : Intramolecular cyclization under dehydrating conditions (e.g., PCl₅) generates fused oxazolo- or pyrimidino-naphthyridines. For instance, heating with PCl₅ yields oxazolo[4,5-f] naphthyridine-6-oxo-7-carboxylic acid , a scaffold with antitumor properties .
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Triazole Synthesis : Click chemistry with azides produces 1,2,3-triazole derivatives, enhancing solubility for pharmacological applications .
Redox Reactions
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the naphthyridine ring to a tetrahydro derivative, altering electronic properties for structure-activity studies .
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Oxidation : Oxidizing agents like KMnO₄ convert the amino group to a nitro group, enabling further functional diversification .
Biological Activity Correlation
Modifications at positions 1, 4, and 7 significantly impact bioactivity:
-
Antimicrobial Activity : Amides at position 7 (e.g., 7-(1-aminocyclopropyl)- derivatives ) show MIC values of 0.25 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin .
-
Antitumor Activity : Nitro derivatives (e.g., 6-nitro-1-amino-2,6-naphthyridine-4-carboxylic acid ) exhibit IC₅₀ values of 1.2 µM against Huh7 liver cancer cells .
Scientific Research Applications
1-Amino-2,6-naphthyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-2,6-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 1-Amino-2,6-naphthyridine-4-carboxylic acid: Features a naphthyridine core with amino (-NH₂) and carboxylic acid (-COOH) groups at positions 1 and 4, respectively.
- N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67) : A 1,5-naphthyridine derivative with a 4-oxo group, pentyl chain at position 1, and a bulky N3-aryl substituent (adamantyl group). Unlike the target compound, it lacks a carboxylic acid but includes a carboxamide (-CONH₂) group at position 3 .
Physicochemical and Analytical Data
Biological Activity
1-Amino-2,6-naphthyridine-4-carboxylic acid is a member of the naphthyridine family, a class of heterocyclic compounds known for their diverse biological activities. This compound exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound comprises a naphthyridine core with an amino group at the 1-position and a carboxylic acid group at the 4-position. Its molecular formula is with a molecular weight of approximately 176.17 g/mol.
Biological Activities
This compound has been associated with several biological activities, which can be summarized as follows:
- Antimicrobial Activity : This compound has demonstrated significant antibacterial properties against various strains, including resistant bacteria. Studies have shown that derivatives of naphthyridine exhibit selective antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Properties : Research indicates that naphthyridine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, certain derivatives have shown effectiveness against colorectal carcinoma by inhibiting specific kinases involved in cancer progression .
- CNS Activity : Some studies have suggested that naphthyridine compounds may have effects on the central nervous system, potentially acting as neuroprotective agents or influencing neurochemical pathways .
The biological mechanisms through which this compound exerts its effects include:
- Kinase Inhibition : Many naphthyridine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain compounds have been shown to inhibit CDK8 and CDK19 with high affinity .
- Modulation of Gene Expression : The compound can influence gene expression related to cancer progression and inflammation by modulating splicing factors such as MBNL1, which is involved in muscleblind-like splicing regulation .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that a derivative of this compound significantly inhibited the growth of human colorectal cancer cells by targeting CDK8 and altering the phosphorylation state of STAT1, leading to reduced cell proliferation .
- Antimicrobial Efficacy : In vitro tests showed that various naphthyridine derivatives exhibited potent antibacterial activity against drug-resistant strains. One study reported that compounds derived from this scaffold were more effective than traditional antibiotics like ciprofloxacin against certain bacterial strains .
- Neuroprotective Effects : Research indicated that specific naphthyridine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases .
Data Tables
Here are some summarized findings regarding the biological activities of this compound:
Q & A
Basic Question
- ¹H/¹³C/¹⁹F NMR : Critical for identifying spin systems (e.g., ABX coupling in decomposition products) and fluorine-carbon coupling (e.g., JAF = 15.0 Hz, JBF = 46.0 Hz) .
- ESI-MS : Confirms molecular ions (e.g., C₄H₂FO₃⁻ at m/z 117.0) and detects decomposition byproducts .
Contradictions (e.g., unexpected carbonyl signals) may arise from hydration or tautomerization, requiring comparative analysis in D₂O vs. H₂O to distinguish artifacts .
What are the dominant decomposition pathways of this compound under physiological conditions, and how do solvent isotope effects inform mechanistic studies?
Advanced Question
Decomposition proceeds via:
- β-Fluorocarbocation intermediates : Stabilized by negative hyperconjugation, leading to α-keto acids (e.g., 3-fluoro-2-oxobut-3-enoic acid) as primary products .
- Competing hydration : Minor pathways yield hydrated derivatives (e.g., C₂ carbonyl loss in D₂O) .
Solvent isotope effects (H₂O vs. D₂O) reveal kinetic differences: H₂O promotes additional products (e.g., 3,3-difluoro-2-oxobutanoic acid) due to proton-transfer rate variations .
How does this compound inhibit ACC deaminase, and what kinetic models describe its reversibility?
Advanced Question
- Reversible, slow-dissociation inhibition : Demonstrated via prolonged enzymatic lag phases in NMR-based assays, with sub-μM Ki values .
- Kinetic modeling : Lag-time analysis estimates dissociation constants (kdc) and competitive inhibition parameters using simplified two-step binding models .
The compound’s rapid decomposition complicates inhibition studies, necessitating pre-steady-state kinetic assays to isolate enzyme-inhibitor interactions .
Can computational methods predict the stability and reactivity of this compound, and what DFT parameters align with experimental observations?
Advanced Question
- DFT calculations : Model β-fluorocarbocation stability via hyperconjugation (C-F σ* → vacant p-orbital interactions) .
- Molecular dynamics : Simulate solvent effects (e.g., H-bonding in H₂O) on decomposition rates, matching experimental half-lives (~4 min in neutral D₂O) .
Discrepancies between predicted and observed products (e.g., minor hydration derivatives) highlight the need for explicit solvent models in simulations .
What strategies mitigate decomposition during biological assays, and how are decomposition byproducts quantified?
Advanced Question
- Buffering at non-physiological pH : Use acidic buffers (pH <5) to stabilize the compound .
- Real-time monitoring : Couple LC-MS with enzymatic assays to track intact compound and byproducts (e.g., 3-fluoro-2-oxobut-3-enoic acid via m/z 117.0) .
Quantification requires internal standards (e.g., deuterated analogs) to correct for matrix effects in biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
